molecular formula C22H20ClFN4O B11275622 N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11275622
M. Wt: 410.9 g/mol
InChI Key: JZFQHDQPWZKRHP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.

    Substitution reactions: The pyridazine ring is then functionalized with the 4-fluorophenyl group through electrophilic aromatic substitution.

    Formation of the piperidine ring: This involves cyclization reactions using appropriate amines and carbonyl compounds.

    Coupling reactions: The final step involves coupling the piperidine derivative with the chlorophenyl group using amide bond formation techniques, such as using carbodiimides as coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: Used as a probe to study receptor-ligand interactions.

    Industrial Chemistry: Potential use in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)ethylurethane
  • (4-chloro-2-fluorophenyl)methanol

Uniqueness

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research.

Properties

Molecular Formula

C22H20ClFN4O

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H20ClFN4O/c23-17-3-7-19(8-4-17)25-22(29)16-11-13-28(14-12-16)21-10-9-20(26-27-21)15-1-5-18(24)6-2-15/h1-10,16H,11-14H2,(H,25,29)

InChI Key

JZFQHDQPWZKRHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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